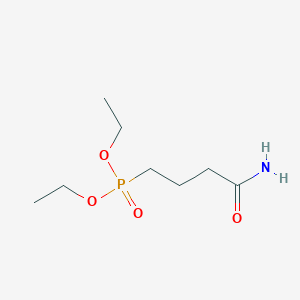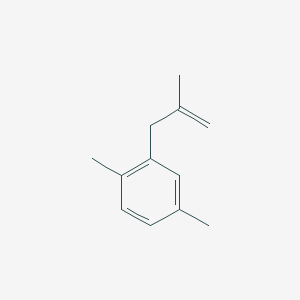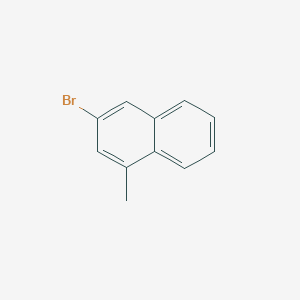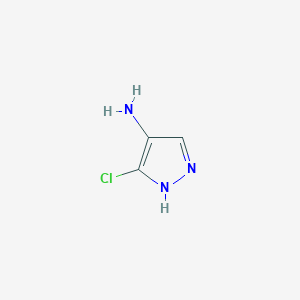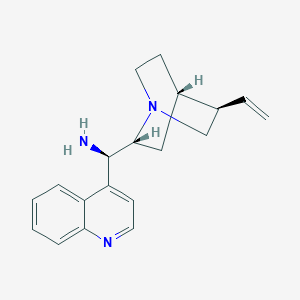
(9R)-9-Amine-Cinchonan
Vue d'ensemble
Description
“(9R)-9-Amine-Cinchonan” is a chiral building block that has been widely used in the synthesis of various chiral compounds. It has attracted significant attention due to its unique properties and potential applications in the field of organic chemistry. The molecular formula of “this compound” is C19H23N3 .
Synthesis Analysis
Primary amines derived from 9-amino (9-deoxy)epi cinchona alkaloids, such as “this compound”, are valuable catalysts used in the asymmetric functionalization of carbonyl compounds . There are two procedures for the synthesis of these primary amines. The first approach involves a Mitsunobu reaction to introduce an azide group, followed by reduction and hydrolysis . The second approach, which is more convenient for scale-up, involves the selective reduction of azides formed from the O-mesylated derivatives of quinine (QN) and quinidine (QD) .
Molecular Structure Analysis
The IUPAC name of “this compound” is ®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine . The InChI representation of the molecule is InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14 (13)11-18 (22)19 (20)16-7-9-21-17-6-4-3-5-15 (16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18+,19+/m0/s1 .
Chemical Reactions Analysis
“this compound” and its derivatives are primarily used in the synthesis of various compounds and as catalysts in stereoselective reactions. For instance, primary amines derived from 9-amino (9-deoxy)epi cinchona alkaloids are valuable for asymmetric functionalization of carbonyl compounds .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 293.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 293.189197746 g/mol . The topological polar surface area of the compound is 42.2 Ų . The heavy atom count of the compound is 22 .
Mécanisme D'action
Target of Action
It is known to be used as a catalyst in various chemical reactions .
Mode of Action
The compound acts as a catalyst in the enantioselective α-amination of aryl ketones . It interacts with its targets by facilitating the reaction and increasing the rate without being consumed in the process. The use of 9-Amino-9-deoxyepicinchonine as a catalyst results in excellent enantioselectivities .
Biochemical Pathways
Its role as a catalyst suggests it may influence a variety of biochemical reactions, particularly those involving the α-amination of aryl ketones .
Result of Action
The primary result of (9R)-9-Amine-Cinchonan’s action is the facilitation of chemical reactions, specifically the enantioselective α-amination of aryl ketones . This results in the formation of products with high enantiomeric purity .
Action Environment
The efficacy and stability of this compound as a catalyst can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture . .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((9R)-9-Amine-Cinchonan)-9-Amine-Cinchonan in lab experiments include its high selectivity and ability to induce chirality in products. However, the limitations include its high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for research on ((9R)-9-Amine-Cinchonan)-9-Amine-Cinchonan. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the exploration of new applications for (this compound)-9-Amine-Cinchonan in asymmetric catalysis. Additionally, research on the biochemical and physiological effects of (this compound)-9-Amine-Cinchonan could provide valuable insights into its potential use as a drug.
Méthodes De Synthèse
The synthesis of ((9R)-9-Amine-Cinchonan)-9-Amine-Cinchonan can be achieved through several methods. One of the most commonly used methods is the reduction of cinchonidine with sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. The resulting product is (this compound)-9-Amine-Cinchonan, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Alkylation de Friedel–Crafts
Le composé a été utilisé pour catalyser l’alkylation de Friedel–Crafts des indoles avec des cétones α,β-insaturées . Cette réaction est hautement stéréosélective, ce qui est crucial pour la synthèse de molécules organiques complexes .
Catalyse par transfert de phase
Une nouvelle classe de catalyseurs chiraux de transfert de phase dérivés d’alcaloïdes de cinchona 9-amino-(9-désoxy) portant des groupes amino a été développée . Ces catalyseurs ont des performances catalytiques considérablement améliorées en raison de la transformation du groupe 9-hydroxyle en un groupe fonctionnel 9-amino .
Époxydation des cétones α,β-insaturées
Le composé a été utilisé dans l’époxydation des cétones α,β-insaturées . Cette réaction est hautement asymétrique, ce qui est important pour la synthèse des époxydes, une classe de composés ayant de larges applications en synthèse organique .
Modification de Si eutectique dans l’alliage Al-Si-(Ba)
La structure 9R formée par la dissociation des macles a été observée pour la première fois au tournant des macles discontinues et à l’intersection de multiples macles dans les alliages Al-Si . Cette découverte joue un rôle important dans la modification des alliages Al-Si, qui sont largement utilisés dans les applications industrielles .
Propriétés
IUPAC Name |
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZIKKYERYJBJZ-YXUGBTPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314219 | |
| Record name | (9R)-Cinchonan-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168960-96-1 | |
| Record name | (9R)-Cinchonan-9-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168960-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9R)-Cinchonan-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why was 9-Amino-9-deoxyepicinchonine modified for this research, and how did these modifications impact its catalytic activity in naproxen synthesis?
A: The research found that while cinchona alkaloids like quinidine showed some enantioselectivity in the decarboxylation reaction, 9-amino-9-deoxyepicinchona alkaloids offered improved results. Specifically, modifying 9-Amino-9-deoxyepicinchonine with a 2-ethoxybenzamide group at the 9-amino position (forming compound 31a in the study) significantly enhanced the enantioselectivity towards the desired (S)-naproxen nitrile. This modification likely improved the chiral environment around the catalytic site, allowing for better discrimination between the forming enantiomers during the decarboxylation process. The study reports that using compound 31a led to a significant increase in enantiomeric excess (ee), reaching up to 71.9% for (S)-naproxen nitrile [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
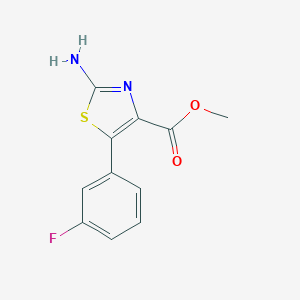
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)
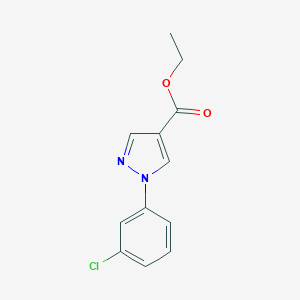
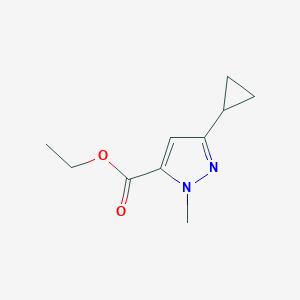
![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B176838.png)
